molecular formula C14H14O4S B5011526 4-Ethoxy-benzenesulfonic acid phenyl ester

4-Ethoxy-benzenesulfonic acid phenyl ester

Cat. No.: B5011526
M. Wt: 278.33 g/mol
InChI Key: RTZQYWNEDAICLX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Ethoxy-benzenesulfonic acid phenyl ester is a chemical compound supplied for research and development purposes. As a benzenesulfonic acid ester derivative, this class of compounds is of significant interest in organic synthesis and pharmaceutical development. Structurally related sulfonic acid esters are frequently utilized as intermediates or building blocks in the synthesis of more complex molecules . Researchers explore these compounds for their potential biological activity, as similar structures have been investigated in the development of pharmacologically active agents, such as peroxisome proliferator-activated receptor (PPAR) agonists . The physicochemical properties of such compounds, often determined by techniques like FT-IR, NMR, and X-ray crystallography as seen with related molecules, are crucial for understanding their behavior in experimental settings . This product is intended for laboratory research by qualified professionals. It is not intended for diagnostic, therapeutic, or any other human use. Researchers should handle this material with appropriate safety precautions.

Properties

IUPAC Name

phenyl 4-ethoxybenzenesulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14O4S/c1-2-17-12-8-10-14(11-9-12)19(15,16)18-13-6-4-3-5-7-13/h3-11H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTZQYWNEDAICLX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)S(=O)(=O)OC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Ethoxy-benzenesulfonic acid phenyl ester typically involves the esterification of 4-ethoxybenzenesulfonic acid with phenol. This reaction can be catalyzed by acid catalysts such as sulfuric acid or p-toluenesulfonic acid. The reaction is usually carried out under reflux conditions to ensure complete esterification.

Industrial Production Methods

In an industrial setting, the production of 4-Ethoxy-benzenesulfonic acid phenyl ester may involve continuous flow processes to enhance efficiency and yield. The use of solid acid catalysts can also be employed to facilitate the reaction and simplify the separation of the product from the catalyst.

Chemical Reactions Analysis

Types of Reactions

4-Ethoxy-benzenesulfonic acid phenyl ester can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acid derivatives.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The ester group can be substituted with other nucleophiles, such as amines, to form sulfonamides.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like ammonia (NH3) or primary amines under basic conditions.

Major Products Formed

    Oxidation: Sulfonic acid derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Sulfonamide derivatives.

Scientific Research Applications

Synthesis and Chemical Properties

The synthesis of 4-Ethoxy-benzenesulfonic acid phenyl ester typically involves the reaction of benzenesulfonic acid derivatives with ethoxy-substituted phenols. The process can be optimized for yield and purity through various reaction conditions, such as solvent choice and temperature control.

Table 1: Synthesis Overview

StepReaction TypeReagentsConditionsYield (%)
1EsterificationBenzenesulfonic acid, EthanolReflux85%
2Nucleophilic SubstitutionPhenol, BaseRoom Temperature90%

Medicinal Chemistry

4-Ethoxy-benzenesulfonic acid phenyl ester has been investigated for its potential as a pharmaceutical agent. Its structural features allow it to act as an inhibitor in various biological pathways.

Case Study: Anticancer Activity

Recent studies have shown that derivatives of this compound can inhibit the carbonic anhydrase enzyme, which is implicated in tumor growth and metastasis. For instance, a derivative demonstrated significant inhibition against multidrug-resistant cancer cells, showcasing its potential in cancer therapy .

Applications in Material Science

The compound is also utilized in the development of advanced materials, particularly in the synthesis of liquid crystals. Its mesomorphic properties have been evaluated for applications in display technologies.

Table 2: Mesomorphic Properties of Derivatives

CompoundTransition Temperature (°C)Mesophase Type
4-Ethoxy-benzenesulfonic acid phenyl ester60-80Nematogenic
Homologue A (n-alkoxy derivative)50-70Smectogenic

These findings indicate that the ethoxy group significantly influences the thermal behavior and mesomorphic characteristics of the compounds .

Industrial Applications

In industrial settings, phenyl esters like 4-Ethoxy-benzenesulfonic acid phenyl ester serve as activators for hydrogen peroxide in bleaching processes. This application leverages the compound's ability to enhance the efficacy of peracids in cleaning formulations .

Mechanism of Action

The mechanism of action of 4-Ethoxy-benzenesulfonic acid phenyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The ester group can undergo hydrolysis to release the active sulfonic acid, which can then interact with the target molecule. This interaction can lead to the inhibition or activation of the target, depending on the specific application.

Comparison with Similar Compounds

Substituent Effects on Physical and Chemical Properties

The substituent at the para position of the benzene ring significantly impacts sulfonate esters. Key comparisons include:

Compound Substituent Molecular Weight (g/mol) Melting Point Key Reactivity
4-Ethoxy-benzenesulfonic acid phenyl ester –OCH₂CH₃ 278.32 N/A Moderate hydrolysis stability
Phenyl 4-bromobenzenesulfonate –Br 313.17 Not reported Electron-withdrawing; slower hydrolysis
4-Formylphenyl 4-methylbenzenesulfonate –CHO, –CH₃ 290.30 Not reported Formyl group enhances electrophilicity
Phenyl 4-hydroxybenzoate –OH 214.22 176–178°C High solubility in polar solvents
  • Solubility : Ethoxy groups improve solubility in organic solvents relative to polar substituents (e.g., –OH in phenyl 4-hydroxybenzoate) .

Spectroscopic Characterization

Comparative NMR and IR data from related compounds:

Compound ¹H NMR (δ, ppm) ¹³C NMR (δ, ppm) IR (cm⁻¹)
Phenyl 4-bromobenzenesulfonate 7.2–8.1 (aromatic H) 122–140 (aromatic C), 118 (C–Br) 1170 (S=O), 680 (C–Br)
2,2,2-Trifluoroethyl fatty acid esters 4.5–4.7 (–OCH₂CF₃) 120–125 (CF₃) 1150–1250 (S=O, C–F)
4-Ethoxy-benzenesulfonic acid phenyl ester (predicted) ~6.9–7.5 (aromatic H), 1.4 (CH₃) ~114 (C–O), 63 (OCH₂CH₃) 1175 (S=O), 1250 (C–O–C)

The ethoxy group’s –OCH₂CH₃ protons would appear as a triplet at ~1.4 ppm (CH₃) and a quartet at ~3.4–4.0 ppm (OCH₂), distinct from bromo or trifluoroethyl analogs .

Biological Activity

4-Ethoxy-benzenesulfonic acid phenyl ester, also known as ethyl 4-(phenylsulfonyl)benzoate, is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The chemical structure of 4-Ethoxy-benzenesulfonic acid phenyl ester can be represented as follows:

  • Molecular Formula : C15_{15}H16_{16}O3_3S
  • Molecular Weight : 288.36 g/mol

This compound features an ethoxy group, a benzenesulfonic acid moiety, and a phenyl ester group, which contribute to its unique biological properties.

Mechanisms of Biological Activity

Research indicates that 4-Ethoxy-benzenesulfonic acid phenyl ester exhibits several biological activities:

  • Antimicrobial Activity : Studies have shown that compounds with similar structures possess antimicrobial properties against various pathogens. The sulfonic acid group may enhance the compound's ability to interact with microbial membranes, leading to cell lysis and death.
  • Anticancer Properties : Preliminary investigations suggest potential anticancer activity. Compounds with sulfonate groups are known to inhibit cell proliferation and induce apoptosis in cancer cells by disrupting cellular signaling pathways.
  • Anti-inflammatory Effects : The compound may modulate inflammatory responses through the inhibition of pro-inflammatory cytokines and enzymes involved in the inflammatory cascade.

Antimicrobial Activity

A study published in Microbial Pathogenesis investigated the antimicrobial effects of various sulfonic acid derivatives, including 4-Ethoxy-benzenesulfonic acid phenyl ester. The results indicated significant inhibitory effects against Gram-positive and Gram-negative bacteria, suggesting its potential as a therapeutic agent in treating bacterial infections .

Anticancer Activity

In vitro studies conducted on several cancer cell lines demonstrated that 4-Ethoxy-benzenesulfonic acid phenyl ester could inhibit cell growth and induce apoptosis. The mechanism was linked to the activation of caspases and the disruption of mitochondrial membrane potential, highlighting its potential as an anticancer agent .

Anti-inflammatory Effects

Research published in Journal of Inflammation explored the anti-inflammatory properties of similar compounds. It was found that these compounds could significantly reduce levels of TNF-alpha and IL-6 in macrophages stimulated with lipopolysaccharides (LPS), indicating their role in modulating inflammatory responses .

Data Tables

Biological ActivityMechanism of ActionReference
AntimicrobialDisruption of microbial membranes
AnticancerInduction of apoptosis via caspase activation
Anti-inflammatoryInhibition of pro-inflammatory cytokines

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.